molecular formula C11H17N3O7S2 B12545016 2-(2-{[(3-Aminophenyl)carbamoyl]amino}ethanesulfonyl)ethyl hydrogen sulfate CAS No. 146548-82-5

2-(2-{[(3-Aminophenyl)carbamoyl]amino}ethanesulfonyl)ethyl hydrogen sulfate

Cat. No.: B12545016
CAS No.: 146548-82-5
M. Wt: 367.4 g/mol
InChI Key: PXYFSJOCPZCPBI-UHFFFAOYSA-N
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Description

2-(2-{[(3-Aminophenyl)carbamoyl]amino}ethanesulfonyl)ethyl hydrogen sulfate is a complex organic compound that features a combination of functional groups, including an amine, carbamoyl, and sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(3-Aminophenyl)carbamoyl]amino}ethanesulfonyl)ethyl hydrogen sulfate typically involves multiple steps. One common method includes the reaction of 3-aminophenyl isocyanate with ethylenesulfonyl chloride under controlled conditions to form the intermediate compound. This intermediate is then reacted with hydrogen sulfate to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2-{[(3-Aminophenyl)carbamoyl]amino}ethanesulfonyl)ethyl hydrogen sulfate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-(2-{[(3-Aminophenyl)carbamoyl]amino}ethanesulfonyl)ethyl hydrogen sulfate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-{[(3-Aminophenyl)carbamoyl]amino}ethanesulfonyl)ethyl hydrogen sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both sulfonyl and sulfate groups, along with the carbamoyl and amine functionalities, makes it a versatile compound for various scientific and industrial uses .

Properties

CAS No.

146548-82-5

Molecular Formula

C11H17N3O7S2

Molecular Weight

367.4 g/mol

IUPAC Name

2-[2-[(3-aminophenyl)carbamoylamino]ethylsulfonyl]ethyl hydrogen sulfate

InChI

InChI=1S/C11H17N3O7S2/c12-9-2-1-3-10(8-9)14-11(15)13-4-6-22(16,17)7-5-21-23(18,19)20/h1-3,8H,4-7,12H2,(H2,13,14,15)(H,18,19,20)

InChI Key

PXYFSJOCPZCPBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NCCS(=O)(=O)CCOS(=O)(=O)O)N

Origin of Product

United States

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